(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine
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Overview
Description
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a phenyl ring attached to a pyrrolidine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenyl Ring: Starting with a suitable aromatic precursor, such as 4-fluoroaniline, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the dimethylamino group.
Pyrrolidine Ring Formation: The phenyl derivative is then subjected to cyclization reactions to form the pyrrolidine ring. This may involve the use of reagents like sodium hydride and solvents such as tetrahydrofuran (THF).
Final Assembly: The final step involves coupling the phenyl and pyrrolidine moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and fluorine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(RS)-2-(4-dimethylamino-phenyl)-pyrrolidine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(RS)-2-(4-fluoro-phenyl)-pyrrolidine: Lacks the dimethylamino group, which may influence its binding affinity and selectivity.
(RS)-2-(4-dimethylamino-3-chloro-phenyl)-pyrrolidine: Contains a chlorine atom instead of fluorine, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the dimethylamino group and the fluorine atom in (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine makes it unique, potentially offering a distinct profile in terms of chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
298690-76-3 |
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Molecular Formula |
C12H17FN2 |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C12H17FN2/c1-15(2)12-6-5-9(8-10(12)13)11-4-3-7-14-11/h5-6,8,11,14H,3-4,7H2,1-2H3 |
InChI Key |
NJRJPZKFAIONIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2CCCN2)F |
Origin of Product |
United States |
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